molecular formula C12H17NO2 B4730776 2-ethoxy-N-ethyl-N-phenylacetamide

2-ethoxy-N-ethyl-N-phenylacetamide

Cat. No.: B4730776
M. Wt: 207.27 g/mol
InChI Key: ZCWQZSCVUFTGST-UHFFFAOYSA-N
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Description

2-Ethoxy-N-ethyl-N-phenylacetamide is a substituted acetamide characterized by an ethoxy group at the 2-position of the acetamide backbone, with ethyl and phenyl groups attached to the nitrogen atom (Figure 1). This structure confers moderate polarity and stability, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its ethoxy substituent acts as an electron-donating group, influencing reactivity and interaction with biological targets.

Properties

IUPAC Name

2-ethoxy-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-13(12(14)10-15-4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWQZSCVUFTGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)COCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-ethyl-N-phenylacetamide typically involves the reaction of ethylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The ethoxy or phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are employed.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, other substituted acetamides.

Scientific Research Applications

2-ethoxy-N-ethyl-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The pharmacological and physicochemical properties of acetamides are heavily influenced by substituents on the nitrogen and the acetamide backbone. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of 2-Ethoxy-N-ethyl-N-phenylacetamide and Analogous Compounds
Compound Name Substituents (R1, R2) Key Properties Applications References
This compound R1: Ethoxy; R2: Ethyl, Phenyl Moderate polarity, electron-donating ethoxy group Pharmaceutical intermediate, potential anti-inflammatory agent
2-Chloro-N-phenethylacetamide R1: Chloro; R2: Phenethyl High reactivity (Cl), lipophilic Chemical synthesis, agrochemical precursor
N-[2-(Diethylamino)ethyl]-2-phenylacetamide R1: Phenyl; R2: Diethylaminoethyl Enhanced solubility (tertiary amine), basicity Drug delivery, neurological agents
Metolachlor-2-ethoxy R1: Ethoxy; R2: Complex alkyl Herbicidal activity, chiral centers Pre-emergent herbicide
2-Phenoxy-N-phenylacetamide R1: Phenoxy; R2: Phenyl Broad pharmacological activity (anti-inflammatory, antibacterial) Drug discovery scaffold

Pharmacological and Agrochemical Profiles

  • Anti-Inflammatory Potential: Compounds like 2-phenoxy-N-phenylacetamide () exhibit anti-inflammatory activity by modulating cyclooxygenase (COX) enzymes. The ethoxy group in this compound could enhance membrane permeability or target selectivity due to its smaller steric profile compared to phenoxy .
  • Herbicidal Activity : Metolachlor-2-ethoxy () is a chiral herbicide targeting weed germination. The ethoxy group in both Metolachlor and this compound may contribute to soil persistence or enzymatic inhibition, though the latter’s ethyl-phenyl substituents likely reduce herbicidal potency compared to Metolachlor’s bulky alkyl groups .

Physicochemical Properties

  • Polarity and Solubility: The ethoxy group increases hydrophilicity compared to chloro substituents but less than aminoethyl groups (e.g., N-[2-(diethylamino)ethyl]-2-phenylacetamide). This balance makes this compound suitable for formulations requiring moderate bioavailability .
  • Stability : Ethoxy substituents are less prone to hydrolysis than chloro groups, enhancing shelf-life in pharmaceutical preparations compared to 2-chloro-N-phenethylacetamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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